molecular formula C13H15N3O4S B2872773 N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922125-03-9

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2872773
CAS No.: 922125-03-9
M. Wt: 309.34
InChI Key: SIBRTGHOGSBWSE-UHFFFAOYSA-N
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Description

N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(isopropylsulfonyl)phenyl group at position 5 and an acetamide moiety at position 2. The 1,3,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and enzyme inhibition applications . The isopropylsulfonyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors, due to its electron-withdrawing and steric properties .

Properties

IUPAC Name

N-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8(2)21(18,19)11-6-4-10(5-7-11)12-15-16-13(20-12)14-9(3)17/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBRTGHOGSBWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structural motif that includes an oxadiazole ring and a sulfonamide group, which are known for their diverse biological effects. The compound primarily targets dihydrofolate reductase (DHFR), a crucial enzyme involved in the synthesis of tetrahydrofolate, impacting DNA synthesis and cell growth.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S, with a molecular weight of 309.34 g/mol. Its structure can be represented as follows:

IUPAC Name N(5(4(propane2sulfonyl)phenyl)1,3,4oxadiazol2yl)acetamide\text{IUPAC Name }N-(5-(4-(propane-2-sulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

The primary mechanism of action for this compound involves the inhibition of DHFR. By interfering with the activity of DHFR, this compound disrupts the tetrahydrofolate synthesis pathway. This disruption affects nucleotide synthesis and subsequently inhibits cell proliferation, making it a candidate for further investigation in cancer therapy.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines. The inhibition of DHFR by this compound leads to reduced DNA synthesis in rapidly dividing cells.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.7
A549 (Lung Cancer)12.0

Inhibition of Notum Enzyme

Recent studies have identified that oxadiazole derivatives can also inhibit Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. This pathway is crucial for various cellular processes including proliferation and differentiation. The interaction with Notum suggests additional therapeutic avenues for this compound beyond its role as a DHFR inhibitor.

Toxicological Profile

The safety profile of this compound has been evaluated through acute toxicity tests in animal models. Results indicate low toxicity with no significant adverse effects observed at therapeutic doses.

Acute Toxicity Data

Parameter Result
Lethal Dose (LD50 in mice)>2000 mg/kg
Histopathological FindingsNo significant lesions
Biochemical MarkersNormal liver enzymes

Case Studies

Several case studies have explored the efficacy of similar oxadiazole compounds in clinical settings:

  • Case Study 1: Analgesic Activity
    • A study evaluated the analgesic effects of an oxadiazole derivative in animal models using the writhing test and hot plate test.
    • Results indicated significant pain relief comparable to standard analgesics.
  • Case Study 2: Antimicrobial Activity
    • Another investigation assessed the antimicrobial properties of related oxadiazole compounds against Gram-positive and Gram-negative bacteria.
    • The findings revealed broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide (Compound 1) Structure: Replaces the isopropylsulfonyl group with a furan-2-yl moiety. Synthesis: Prepared via cyclization of furan-2-carbohydrazine and 4-acetamidobenzoic acid .
  • 2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a) Structure: Incorporates a benzofuran-oxadiazole hybrid and a 3-chlorophenyl acetamide. Activity: Exhibits notable antimicrobial and laccase catalysis activity, attributed to the electron-deficient chlorophenyl group enhancing interaction with microbial enzymes . Key Difference: The thioether linkage (-S-) instead of a direct acetamide attachment may influence redox properties .

Modifications to the Acetamide Moiety

  • N-[4-(Aminosulfonyl)Phenyl]-2-[(5-Benzyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide Structure: Features a sulfamoylphenyl group and a benzyl-substituted oxadiazole. Contrast: The absence of the isopropylsulfonyl group reduces steric hindrance, which may affect membrane permeability .
  • N-(4-(3,4-Difluorophenyl)-1,3-Thiazol-2-yl)-2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide

    • Structure : Replaces the oxadiazole-linked phenyl with a thiazole ring and difluorophenyl group.
    • Activity : Fluorine atoms increase electronegativity, enhancing binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) compared to the isopropylsulfonyl analog .

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